1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 877798-50-0) is a heterocyclic compound with the molecular formula C₂₀H₁₆FNO₄ and a molecular weight of 353.34 g/mol . Its structure comprises a chromeno[2,3-c]pyrrole-3,9-dione core substituted with a 3-ethoxyphenyl group at position 1, a methyl group at position 2, and a fluorine atom at position 5. This compound is synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as described in recent combinatorial chemistry protocols .
Properties
IUPAC Name |
1-(3-ethoxyphenyl)-7-fluoro-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4/c1-3-25-13-6-4-5-11(9-13)17-16-18(23)14-10-12(21)7-8-15(14)26-19(16)20(24)22(17)2/h4-10,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBRCTVMLMOSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C)OC4=C(C3=O)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method involves the condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with an aromatic aldehyde and an aliphatic amine . The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the chromeno-pyrrole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced chromeno-pyrrole derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the presence of fluoro and ethoxy groups can enhance its binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Physicochemical and Spectral Properties
- NMR Spectroscopy: The target compound’s ¹³C NMR spectrum shows characteristic carbonyl signals at ~170 ppm (γ-pyrone C=O) and ~160 ppm (pyrrolone C=O), consistent with the chromeno[2,3-c]pyrrole-3,9-dione core . The 7-fluoro substituent deshields adjacent aromatic protons, shifting signals upfield compared to non-fluorinated analogs.
- IR Spectroscopy : Strong C=O stretches at 1700–1650 cm⁻¹ confirm the diketone structure, while the ethoxy group’s C-O-C stretch appears near 1250 cm⁻¹ .
Biological Activity
1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of chromeno-pyrrole derivatives. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on various research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
The unique chromeno-pyrrole core structure contributes to its biological activity and potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli using the broth microdilution method . While specific data on the compound is limited, its structural relatives suggest a promising antimicrobial profile.
Anticancer Activity
Chromeno-pyrrole derivatives have been investigated for their anticancer effects. A study focused on similar compounds revealed their ability to inhibit cell proliferation in cancer cell lines. The mechanisms often involve the induction of apoptosis and suppression of pro-survival pathways . Although direct studies on this compound are not yet available, its structural similarities to known active compounds warrant further investigation in this area.
Anti-inflammatory Activity
The anti-inflammatory potential of chromeno-pyrrole derivatives has also been noted. Compounds with similar structures demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . This suggests that this compound may possess similar anti-inflammatory properties.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Study : A series of pyrrole derivatives showed significant inhibition against multiple bacterial strains. The strongest activity was observed in compounds with electron-withdrawing groups that enhance reactivity against bacterial cell walls .
- Anticancer Research : In vitro studies demonstrated that certain chromeno-pyrrole derivatives could induce apoptosis in cancer cells. The most effective compounds were those that interacted with cellular signaling pathways involved in cell survival and proliferation .
- Anti-inflammatory Mechanisms : Research indicated that specific derivatives could reduce cytokine levels in PBMCs by modulating NF-kB signaling pathways. This highlights their potential as therapeutic agents for inflammatory diseases .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
